molecular formula C24H24N4O3 B2422687 7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-49-8

7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2422687
CAS No.: 1021216-49-8
M. Wt: 416.481
InChI Key: XAXZZGCLGQTQAA-UHFFFAOYSA-N
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Description

The compound “7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . It contains a total of 58 bonds, including 34 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 3 double bonds, and 17 aromatic bonds. The structure also includes 1 five-membered ring and 3 six-membered rings .


Molecular Structure Analysis

The molecular formula of the compound is C24H24N4O3. The structure includes a pyrrolo[2,3-d]pyrimidine core, which is a type of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 416.481. More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Evaluation

Research in the area of pyrrolo[2,3-d]pyrimidine derivatives focuses on their synthesis and evaluation for various biological activities. A study on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicated the synthesis of novel compounds through condensation reactions, showcasing their potential in treating certain types of cancer and inflammatory conditions (Rahmouni et al., 2016). This suggests that similar structural compounds might also possess significant biological activities.

Chemical Synthesis and Modifications

The modification of pyrimidine derivatives has been explored to understand their supramolecular aggregation and conformational features (Nagarajaiah & Begum, 2014). Such studies provide insights into how structural changes can affect the biological and physical properties of these compounds, potentially guiding the synthesis of new drugs or materials with desirable characteristics.

Anti-Inflammatory and Antimicrobial Activities

Compounds synthesized from related chemical scaffolds have been evaluated for their anti-inflammatory and antimicrobial activities. For instance, derivatives of pyrimidine-5-carboxylate exhibited both antibacterial, antifungal, and anti-inflammatory activities in preliminary screenings (A.S. Dongarwar et al., 2011). These findings highlight the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives and related compounds in treating infections and inflammation.

Structural Analysis and Supramolecular Chemistry

Another aspect of research involves analyzing the structural modifications on thiazolopyrimidines and how these changes affect supramolecular aggregation and conformational features. Studies like these can offer valuable knowledge on the design of molecules for specific functions based on their structural attributes (H. Nagarajaiah & N. Begum, 2014).

Future Directions

While specific future directions for this compound are not available, research in the field of pyrimidines is ongoing. Pyrimidines exhibit a range of pharmacological effects and have potential in the development of new therapeutic agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Properties

IUPAC Name

7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-4-16-10-12-18(13-11-16)25-21(29)20-14-19-22(26(2)24(31)27(3)23(19)30)28(20)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXZZGCLGQTQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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